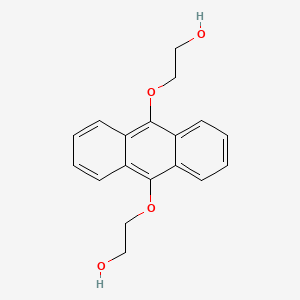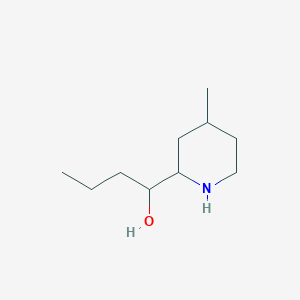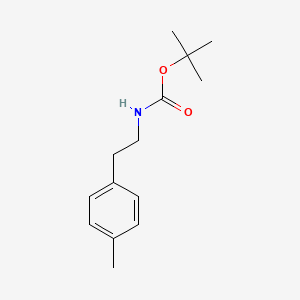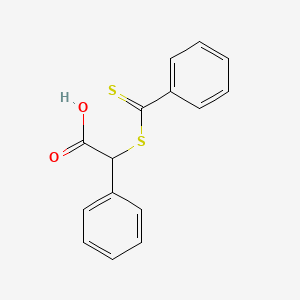
Cyclohexanaminephenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanaminephenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanaminephenylcarbamate can be synthesized through the reaction of cyclohexylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane. The reaction can be represented as follows:
C6H11NH2+C6H5NCO→C6H11NHCOOC6H5
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as iron-chrome catalysts, can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanaminephenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and phenylcarbamic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina-based catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Cyclohexanone and phenylcarbamic acid.
Reduction: Cyclohexylamine and phenylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanaminephenylcarbamate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Wirkmechanismus
The mechanism of action of cyclohexanaminephenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.
Phenylcarbamate: A related carbamate compound with similar chemical properties.
Carbamazepine: A carbamate derivative used as an anticonvulsant and mood stabilizer.
Uniqueness: Cyclohexanaminephenylcarbamate is unique due to its combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. Its stability, reactivity, and ability to modulate biological interactions make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
113395-47-4 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
cyclohexanamine;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2 |
InChI-Schlüssel |
MRHXKMVEOFQNOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)




![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
